molecular formula C10H12INO B13299966 4-Cyclobutoxy-3-iodoaniline

4-Cyclobutoxy-3-iodoaniline

Katalognummer: B13299966
Molekulargewicht: 289.11 g/mol
InChI-Schlüssel: YYIKNMITOKPGCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclobutoxy-3-iodoaniline is an organic compound with the molecular formula C10H12INO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclobutoxy group and an iodine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutoxy-3-iodoaniline typically involves the iodination of aniline derivatives. One common method is the direct iodination of aniline using iodine and sodium bicarbonate in an aqueous medium . The reaction is carried out at low temperatures to prevent the formation of by-products. Another approach involves the use of palladium-catalyzed amination reactions, where aniline derivatives are reacted with cyclobutyl halides under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclobutoxy-3-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Cyclobutoxy-3-iodoaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-Cyclobutoxy-3-iodoaniline involves its interaction with specific molecular targets. The iodine atom and cyclobutoxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Cyclobutoxy-3-bromoaniline: Similar structure but with a bromine atom instead of iodine.

    4-Cyclobutoxy-3-chloroaniline: Contains a chlorine atom instead of iodine.

    4-Cyclobutoxy-3-fluoroaniline: Contains a fluorine atom instead of iodine

Uniqueness

4-Cyclobutoxy-3-iodoaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Eigenschaften

Molekularformel

C10H12INO

Molekulargewicht

289.11 g/mol

IUPAC-Name

4-cyclobutyloxy-3-iodoaniline

InChI

InChI=1S/C10H12INO/c11-9-6-7(12)4-5-10(9)13-8-2-1-3-8/h4-6,8H,1-3,12H2

InChI-Schlüssel

YYIKNMITOKPGCK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)OC2=C(C=C(C=C2)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.